Endrin
Description
Research Gaps in Endrin Environmental Studies
Despite extensive research on this compound's environmental behavior and ecological impacts, several research gaps persist, particularly concerning its breakdown products and environmental fate under specific conditions.
One notable gap lies in the limited information available regarding the environmental fate and complete physical and chemical properties of this compound aldehyde and this compound ketone, which are significant breakdown products of this compound. uni.lu Further studies are needed to fully characterize their behavior in various environmental matrices.
While anaerobic biodegradation of this compound has been studied in laboratory settings, there is a recognized need for more research on this process under natural conditions, such as in river bottoms and hazardous waste sites. This includes the crucial identification of all degradation products to better understand potential mechanisms and assess the risk of groundwater contamination from this compound released from soils. Similarly, although aerobic biodegradation of this compound in soil is known to occur, the specific degradation products under these conditions have not been fully identified.
The atmospheric fate of this compound also remains largely unknown. While it is presumed to associate with particulate matter and be removed by rainout and dry deposition, more detailed studies are required to confirm and quantify these processes. herts.ac.uk Additionally, while bioconcentration data for this compound are available for several aquatic species, there is a specific need for more comprehensive information on bioconcentration in organisms exhibiting the highest bioconcentration factors, such as snails, as current data are primarily limited to the pouch snail. Addressing these research gaps would provide a more complete understanding of this compound's long-term environmental implications and inform future remediation and management strategies.
Structure
2D Structure
Properties
IUPAC Name |
3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKLUNHFCTMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ENDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048150 | |
| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Endrin is a white crystalline, odorless solid dissolved in a liquid carrier. It is water emulsifiable. It is toxic by inhalation, skin absorption, and/or ingestion. When heated or burned it may emit toxic hydrogen chloride and phosgene. It is used as a pesticide., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide]; [NIOSH], Solid, WHITE CRYSTALS., Colorless to tan, crystalline solid with a mild, chemical odor., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide] | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Endrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Endrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ENDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ENDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/493 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Endrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NTP, 1992), 245 °C (decomposes), Decomposes | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ENDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/493 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Endrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Commercial product may contain flammable liquid with flashpoint 80F. (EPA, 1998), 80 °F (commercial product may contain flammable liquid) | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | ENDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/493 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in g/100 ml solvent at 25 °C: acetone 17, benzene 13.8, carbon tetrachloride 3.3, hexane 7.1, and xylene 18.3, In water, 0.25 mg/l @ 25 °C, Solubility of endrin in fresh water: 200 ug/l., Insol in methanol, 0.00025 mg/mL at 25 °C, Solubility in water at 25 °C: none, Insoluble | |
| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |
| Record name | ENDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |
| Record name | Endrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |
| Record name | ENDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |
| Record name | Endrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, Specific gravity 1.7 @ 20 °C., 1.7 g/cm³, 1.7, 1.70 | |
| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |
| Record name | ENDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |
| Record name | ENDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |
| Record name | ENDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/493 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |
| Record name | Endrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
2e-07 mmHg at 77 °F (EPA, 1998), 0.000003 [mmHg], 3X10-6 mm Hg @ 20 °C, Vapor pressure at 25 °C: negligible, low, Low | |
| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |
| Record name | Endrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |
| Record name | ENDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |
| Record name | ENDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |
| Record name | ENDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/493 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |
| Record name | Endrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Impurities found in a technical grade endrin sample included the following: dieldrin, isodrin, aldrin, heptachloronorbornadiene, heptachloronorbornene, endrin aldehyde, and delta-ketoendrin. | |
| Details | Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume I. EPA-440/4 79-029a. Washington, DC: U.S. Environmental Protection Agency, December 1979., p. 28-1 | |
| Record name | ENDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, CRYSTALLINE SOLID, Colorless to tan, crystalline solid ... | |
CAS No. |
72-20-8, 128-10-9 | |
| Record name | ENDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,7:3,6-Dimethanonaphth[2,3-b]oxirene, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro- | |
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| Record name | exo-1,4-endo-5,8-Dimethanonaphthalene | |
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| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene | |
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| Record name | Endrin | |
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Melting Point |
Decomposes at 473 °F. (EPA, 1998), Approximately 200 °C (rearranges above that point), 226 - 230 °C, 200 °C, 473 °F (decomposes), 392 °F (Decomposes) | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |
| Record name | ENDRIN | |
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| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |
| Record name | ENDRIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
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| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |
| Record name | Endrin | |
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| Record name | ENDRIN | |
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| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |
| Record name | ENDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/493 | |
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| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |
| Record name | Endrin | |
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Environmental Fate and Transport of Endrin
Atmospheric Transport and Deposition Dynamics
Endrin can enter the atmosphere primarily through volatilization from treated soils and crops, evaporation, and aerial drift during application inchem.orgwho.intinchem.org. Industrial effluents and improper waste disposal can also contribute to its atmospheric release who.intinchem.org.
Prior to the cancellation of most uses, atmospheric concentrations of this compound varied depending on the location. In 1970–1971, mean airborne concentrations in the United States were reported at 0.2 ng/m³, with a maximum of 19.2 ng/m³. Suburban areas near Jackson, Mississippi, and Columbia, South Carolina, showed mean concentrations of 0.1 and 0.2 ng/m³, respectively cdc.gov. Higher concentrations were observed near manufacturing facilities, with mean airborne levels of 3.3 ng/m³ and 3.5 ng/m³ reported during 1970–1972 at distances of 800 meters from two formulation plants in Arkansas and 275 meters from one in Tennessee, respectively cdc.gov. More recent data from 2018 in the Great Lakes area detected this compound in ambient air samples at concentrations ranging from 0.143 to 0.688 pg/m³ nih.gov.
Table 1: Reported this compound Concentrations in Ambient Air
| Location/Context | Year(s) | Mean Concentration (ng/m³) | Maximum Concentration (ng/m³) | Source |
| United States (General) | 1970–1971 | 0.2 | 19.2 | cdc.gov |
| Jackson, MS (Suburban) | 1970–1971 | 0.1 | N/A | cdc.gov |
| Columbia, SC (Suburban) | 1970–1971 | 0.2 | N/A | cdc.gov |
| Near AR formulation plants | 1970–1972 | 3.3 | N/A | cdc.gov |
| Near TN formulation plant | 1970–1972 | 3.5 | N/A | cdc.gov |
| Great Lakes area | 2018 | N/A | 0.000688 (pg/m³) | nih.gov |
Note: N/A indicates data not available in the provided sources.
The majority of organochlorine insecticides, including this compound, released into the atmosphere eventually return to the Earth's surface epa.gov. This compound in the atmosphere is primarily associated with particulate matter due to its low vapor pressure and high organic carbon-water (B12546825) partition coefficient (Koc) cdc.govepa.gov. Small amounts may also exist in the vapor phase cdc.gov.
Atmospheric removal of this compound occurs through both wet and dry deposition nih.govcdc.govepa.gov. Wet deposition involves the washout of both particles and vapors during precipitation, although due to its low water solubility (200 µg/L), this compound is not expected to be significantly removed by wet deposition alone cdc.govepa.gov. Dry deposition involves the physical settling of particle-bound this compound cdc.govacs.org. The interplay of transport, deposition, and degradation determines the long-range atmospheric transport of chemicals like this compound pops.int. Photodecomposition and bacterial degradation are also mechanisms by which this compound is removed from the environment who.intinchem.orgwho.int. For instance, exposure to intense summer sunlight can isomerize approximately 50% of this compound to delta-ketothis compound within 7 days inchem.orgwho.intwho.int.
This compound Concentrations in Ambient Air
Terrestrial Environmental Dynamics
This compound is known for its extreme persistence in soil cdc.gov. Its behavior in terrestrial environments is influenced by various soil characteristics and environmental factors researchgate.netepa.gov.
This compound adsorbs strongly to soil particles, indicating low mobility cdc.govnih.govcdc.gov. The average Koc value for this compound in four different soils was reported as 11,420, suggesting immobility in soil nih.gov. Another estimated Koc value is 34,000, further supporting its strong adsorption cdc.gov. In laboratory studies, this compound was almost completely adsorbed to sandy loam and organic soil samples cdc.gov. Only a small percentage of this compound was leached from sandy soil (13.6%) and organic soil (1.5%) after multiple water rinses cdc.gov. This strong adsorption generally prevents significant migration into groundwater cdc.govcdc.govepa.gov. However, its detection in some groundwater samples suggests that leaching might be possible under specific conditions, such as when this compound residues are mixed with organic solvents at waste sites cdc.govcdc.govepa.gov.
Table 2: this compound Soil Adsorption and Mobility
| Property | Value | Interpretation (Mobility) | Source |
| Average Koc | 11,420 | Immobile | nih.gov |
| Estimated Koc | 34,000 | Immobile | cdc.gov |
| Leaching (Sandy Soil) | 13.6% (after 10 rinses) | Low mobility | cdc.gov |
| Leaching (Organic Soil) | 1.5% (after 10 rinses) | Very low mobility | cdc.gov |
This compound is extremely persistent in soil, with reported half-lives ranging from 4 to 8 years nih.gov and even up to 12-14 years or more under certain conditions inchem.orgepa.govcdc.govepa.govwho.intwikipedia.org. The persistence and retention of this compound in soil are highly dependent on local conditions and a variety of factors inchem.orgepa.govwho.intinchem.org.
Key factors influencing this compound persistence include:
Application Method: this compound appears less persistent if applied to the soil surface or crops compared to being mixed into the soil inchem.org.
Soil Organic Matter Content: Soils with a high organic matter content exhibit greater retention of this compound, as it adsorbs quickly and is difficult to remove inchem.orgwho.intinchem.orgepa.gov. Organic matter is the primary soil constituent responsible for chemical sorption of nonionic hydrophobic organic chemicals epa.gov.
Soil Type and Structure: The type of soil, particularly its particle size, mineral content, and clay content, significantly influences persistence researchgate.netresearchgate.net. Smaller soil particles generally lead to longer persistence researchgate.net.
Moisture Content: Soil moisture content affects degradation rates researchgate.netmdpi.com.
pH: Soil pH is a major determinant of pesticide persistence researchgate.net.
Microbial Activity: Microbial degradation of this compound occurs, particularly under anaerobic conditions, and is aided by certain fungi and bacteria (e.g., Trichoderma, Pseudomonas, Bacillus) who.intinchem.orgwho.intmdpi.com. However, under natural conditions, redox environments in many soils may not be suitable for anaerobic degradation, and sorbed residues can be unavailable to bacteria cdc.gov.
Photodecomposition: Exposure to sunlight, especially ultraviolet light, leads to the formation of delta-ketothis compound, a major transformation product inchem.orgepa.govwho.intwho.int. This process can rapidly decrease this compound residues on soil or plant surfaces exposed to bright sunlight cdc.gov.
Temperature: Soil and air temperature influence degradation and volatilization researchgate.netmdpi.com.
Wind and Rainfall: These external environmental factors can influence the lifespan of pesticides in soil and contribute to run-off researchgate.netmdpi.com. Run-off is the most important route of contamination of surface water from soil and crops inchem.orgwho.intinchem.org.
Volatilization from moist soil surfaces is considered an important fate process for this compound, given its Henry's Law constant of 6.4 x 10⁻⁶ atm-cu m/mole nih.gov. However, adsorption to soil particles can attenuate this process nih.gov. The volatilization half-life of this compound from sugarcane soil was reported as 63 days nih.gov. Despite its low vapor pressure (2.7 x 10⁻⁷ mmHg at 25°C), rapid initial volatilization of 20–30% has been reported after agricultural application to soil, though further volatilization ceased within 11 days inchem.orgcdc.govepa.gov. Volatilization from soil and crops is a significant route of entry into the atmosphere, with the extent depending on factors such as soil organic matter, moisture content, air humidity, air flow, and the surface area of plants inchem.orgwho.intinchem.org. Unlike some other chlorinated pesticides, this compound volatilization was not enhanced after rainfall cdc.gov. Small amounts of this compound in soil can also be transported to the air by dust particles cdc.gov.
Leaching Potential to Groundwater Systems
This compound generally exhibits low mobility in soil due to its strong adsorption to soil particles, particularly those with high organic matter content cdc.govcdc.govwikipedia.orgtaylorandfrancis.comepa.govwho.int. The estimated soil organic carbon-water partition coefficient (Koc) for this compound is approximately 34,000, indicating its strong tendency to bind to soil cdc.govtaylorandfrancis.comepa.gov. Despite this strong adsorption, this compound has been detected in groundwater, suggesting that leaching can occur under specific conditions cdc.govcdc.govwikipedia.orgepa.govepa.govepa.govcdc.gov.
Laboratory studies have demonstrated varying degrees of this compound leaching depending on soil characteristics. For instance, in sandy soil, 13.6% of this compound was leached after ten successive 200 mL water rinses, whereas in organic soil, only 1.5% was leached under the same conditions cdc.govcdc.gov. Mobility factors calculated for sandy soil and organic soil were 0.52 and 0.040, respectively, indicating this compound's lower mobility compared to many other pesticides like dieldrin (B1670511), leptophos, and p,p'-DDT cdc.govcdc.gov.
| Soil Type | Leaching Percentage (after 10 rinses) | Mobility Factor |
| Sandy Soil | 13.6% cdc.gov | 0.52 cdc.gov |
| Organic Soil | 1.5% cdc.gov | 0.040 cdc.gov |
Conditions Facilitating Groundwater Contamination
Several conditions can facilitate the leaching of this compound into groundwater, despite its general immobility in soil. One significant factor is the presence of organic solvents. This compound formulations often used solvent carriers such as xylene or hexane, and spills of such formulations can enable this compound to move into groundwater cdc.govepa.govcdc.gov. Similarly, at hazardous waste sites, this compound residues mixed with organic solvents can lead to groundwater migration cdc.govepa.govcdc.gov.
The type of soil plays a crucial role; while strong adsorption to soil particles generally prevents migration into groundwater from normal agricultural application, its detection in groundwater suggests that specific soil compositions or environmental conditions can override this tendency cdc.govcdc.govepa.govepa.govepa.gov. Hazardous waste sites are identified as potential sources for the release of this compound, this compound aldehyde, and this compound ketone into soils and sediments, with this compound, this compound aldehyde, or this compound ketone identified in at least 176 of the 1,867 hazardous waste sites proposed for the EPA National Priorities List (NPL) cdc.govepa.govcdc.gov.
Aquatic Environmental Dynamics
When released into aquatic environments, this compound's behavior is primarily governed by its low water solubility and strong affinity for particulate matter and organic materials cdc.govepa.govepa.govcdc.gov. It does not dissolve readily in water and tends to cling to bottom sediments of rivers, lakes, and other water bodies epa.govcdc.gov.
Sorption to Sediments in Water Bodies
This compound exhibits extensive sorption to sediments in water bodies cdc.govtaylorandfrancis.comepa.govepa.gov. This strong adsorption is attributed to its hydrophobic nature and high affinity for organic matter wikipedia.orgtaylorandfrancis.comccme.ca. The estimated Koc value of 34,000 reinforces its tendency to bind strongly to soil and sediments cdc.govtaylorandfrancis.comepa.gov. In aquatic systems, this compound becomes associated with particulate matter and accumulates in bed sediments ccme.ca. This association with organic carbon in sediments can reduce its bioavailability and toxicity to benthic organisms ccme.ca. Studies comparing sediments with the same total this compound concentrations show less dissolved this compound in interstitial water when the sediment has a higher total organic carbon (TOC) content ccme.ca.
Stability and Persistence in Natural Waters
This compound demonstrates a significant degree of stability and persistence in natural waters cdc.govtaylorandfrancis.comepa.govnih.gov. It is highly resistant to hydrolysis, with an estimated half-life of 12.8 years at pH 7, or more than 4 years epa.govcdc.govnih.gov. Biodegradation of this compound in water is generally very slow, with studies showing little to no significant chemical degradation or biodegradation in natural water samples over extended periods cdc.govtaylorandfrancis.comepa.govcdc.govnih.gov. For instance, approximately 80% of this compound remained in natural water after 16 weeks of incubation cdc.govepa.govcdc.gov.
While hydrolysis and biodegradation are not significant degradation processes, this compound can undergo photoisomerization in water, primarily to this compound ketone, with minor amounts of this compound aldehyde also being formed, especially when exposed to sunlight cdc.govtaylorandfrancis.comepa.govepa.govcdc.govnih.gov. This photodegradation, along with sorption to suspended particulates or sediments, is a predominant removal mechanism from water cdc.govepa.gov.
| Degradation Process | Half-life / Persistence | Notes |
| Hydrolysis | >4 years; 12.8 years (at pH 7) epa.govcdc.govnih.gov | Very slow nih.gov |
| Biodegradation | Very slow; little to no significant degradation cdc.govtaylorandfrancis.comepa.govcdc.govnih.gov | Not a significant process cdc.govepa.gov |
| Photoisomerization | 7 days (to ketothis compound in June sunlight) taylorandfrancis.comepa.govnih.govinchem.org | Forms this compound ketone and minor this compound aldehyde cdc.govtaylorandfrancis.comepa.govcdc.gov |
Transport via Runoff from Agricultural and Contaminated Sites
Transport via runoff is a primary route for this compound to enter surface water systems cdc.govcdc.govtaylorandfrancis.comepa.govepa.govccme.cainchem.org. This compound on soil can be transported to surface water through runoff from rain or irrigation cdc.govtaylorandfrancis.comepa.govepa.gov. Since this compound in solid form is hydrophobic and strongly sorbs to soil particles, it is typically carried with eroded soil particles rather than dissolved in water cdc.gov. Past use of this compound as an agricultural pesticide has been the principal source of its release to soils and aquatic sediments cdc.govepa.gov. Additionally, there is a potential for the release of this compound, this compound aldehyde, and this compound ketone to water from hazardous waste sites cdc.govepa.gov.
Distribution in Surface Water and Drinking Water Sources
This compound has been detected in surface water, although typically at very low levels epa.govcdc.gov. For example, this compound was found in 5% of wet deposition samples collected in the Great Lakes area between 1986 and 1991, with volume-weighted mean concentrations ranging from 0.02 to 0.98 ng/L (ppt) cdc.gov. In a study of a tropical river influenced by agricultural activity, this compound concentrations dissolved in water ranged from 0.001 to 0.008 µg/L, while concentrations sorbed on sediments ranged from 1.16 to 7.60 µg/kg redalyc.org. The predominant removal of this compound from water by photodegradation and sorption to suspended particulates or sediments is consistent with the low incidence of detected this compound in ambient surface waters cdc.govepa.gov.
| Medium | Concentration Range (Example) |
| Surface Water (Great Lakes wet deposition) | 0.02 to 0.98 ng/L cdc.gov |
| Surface Water (Tropical River) | 0.001 to 0.008 µg/L redalyc.org |
| Sediments (Tropical River) | 1.16 to 7.60 µg/kg redalyc.org |
Detection of this compound in drinking water is rare cdc.govepa.gov. In the U.S. EPA 1989 National Pesticide in Groundwater Study, this compound was detected in only two wells out of those sampled epa.gov. Despite its rare detection in drinking water, this compound has a very high potential to accumulate in fish and shellfish due to its significant bioconcentration epa.govepa.gov. Bioconcentration factors (BCFs) for freshwater and marine organisms range widely, from 80 to 49,000, with measured BCF values in fish ranging from 4,860 to 14,500 epa.govepa.govnih.gov. This compound levels can build up in the tissues of organisms that live in water epa.govcdc.gov. For instance, in the 1986 EPA National Study of Chemical Residues in Fish, this compound was found in fish at 11% of 362 surveyed sites, with an average concentration of 1.69 ppb and a maximum of 162 ppb epa.govcdc.gov.
Biotic and Abiotic Transformation Pathways
The transformation of this compound in the environment occurs through both non-biological (abiotic) and biological (biotic) processes. These pathways lead to the formation of various degradation products, some of which may also be persistent or toxic. wikipedia.orgjetir.org
Photodegradation Mechanisms and Products
Photodegradation is a significant abiotic transformation pathway for this compound, particularly when exposed to sunlight or ultraviolet (UV) radiation. nih.govdntb.gov.uauni.lunih.gov This process involves light-induced chemical reactions that alter the structure of the this compound molecule.
Formation of Delta-Ketothis compound
The primary product of this compound photodegradation is the pentacyclic ketone commonly known as delta-ketothis compound (or this compound ketone). wikipedia.orgnih.govdntb.gov.uauni.lunih.govnih.govjetir.org This isomerization occurs readily when thin layers of solid this compound are exposed to sunlight. wikipedia.org Studies indicate that this photo-isomerization can proceed with a half-life of 5–9 days in intense summer sunlight, with approximately 50% isomerization to delta-ketothis compound occurring within 7 ± 2 days. wikipedia.orgnih.govuni.lunih.gov Complete conversion to the pentacyclic ketone can be observed within 15–19 days under such conditions. jetir.org Laboratory studies using ultraviolet radiation have also shown the formation of delta-ketothis compound, with reported half-lives ranging from 20–40 hours. jetir.org
In addition to delta-ketothis compound, minor amounts of this compound aldehyde are also formed during photodegradation. wikipedia.orgjetir.org Other photolytic products, such as a pentachlorinated half-cage ketone, have been identified from this compound formulations exposed to ultraviolet radiation. nih.govjetir.org These photochemical products are considered important terminal residues and have been detected on plants following this compound application. nih.gov
Table 1: Photodegradation Products and Half-Lives of this compound
| Product Name | Formation Mechanism | Half-Life (Conditions) | Reference |
| Delta-ketothis compound | Photo-isomerization | 5–9 days (intense summer sunlight) | wikipedia.orgjetir.org |
| ~7 days (50% isomerization in intense summer sun) | nih.govuni.lunih.gov | ||
| 20–40 hours (laboratory UV irradiation) | jetir.org | ||
| This compound Aldehyde | Photodegradation | Minor amounts formed | wikipedia.orgjetir.org |
| Pentachlorinated Half-Cage Ketone | Photolytic reaction | Formed from UV irradiation in organic solvents | nih.govjetir.org |
Microbial Degradation Processes
Microbial degradation plays a role in the environmental attenuation of this compound, with its effectiveness influenced by the presence of specific microbial species and prevailing environmental conditions. uni.lunih.gov
Aerobic Biodegradation Studies
Under aerobic conditions, where oxygen is readily available, some microorganisms have demonstrated the ability to biodegrade this compound. Laboratory studies have identified various soil organisms capable of this compound biodegradation. For instance, twenty different isolates of soil organisms, including identified and unidentified species, were found to biodegrade this compound under aerobic laboratory conditions. wikipedia.org More recent research has isolated specific bacterial strains, such as Burkholderia sp. strain MED-7 and Cupriavidus sp. strain MED-5, which exhibited significant degradation activity towards this compound (51% and 40% degradation, respectively, over 14 days in the presence of 1,2-epoxycyclohexane as a growth substrate). These strains are notable as they are among the first microorganisms demonstrated to utilize this compound as a sole carbon and energy source under aerobic conditions. Despite these findings, some studies have reported little to no measurable degradation of this compound in water samples exposed to light over an 8-week period, suggesting that biodegradation may not be a significant process in all aerobic aquatic environments. wikipedia.org Field studies on well-drained agricultural soil indicated a biodegradation half-disappearance time of approximately 14 years, suggesting resistance to biodegradation under natural aerobic soil conditions. wikipedia.org
Table 2: Aerobic Biodegradation Efficiency by Isolated Bacteria
| Bacterial Strain | Degradation Efficiency (14 days) | Reference |
| Burkholderia sp. strain MED-7 | 51% | |
| Cupriavidus sp. strain MED-5 | 40% |
Anaerobic Biodegradation in Sediments and Hazardous Waste Sites
This compound degradation is often enhanced under anaerobic conditions, such as those found in flooded soils, river bottoms, and hazardous waste sites. nih.govdntb.gov.uauni.lunih.govnih.gov Microbial degradation by fungi and bacteria is aided by these oxygen-depleted environments. nih.govuni.lunih.govnih.gov Studies have shown that more rapid degradation of this compound occurs in flooded soils compared to non-flooded conditions. Virtually complete anaerobic biodegradation of this compound in laboratory microcosms has been reported within 4 days. wikipedia.org This suggests that anaerobic environments can be conducive to this compound transformation, although caution is advised when extrapolating laboratory results to natural conditions, as this compound sorbed to soil particles may become unavailable to bacteria. wikipedia.org
Identification of Microbial Degradation Products
The microbial degradation of this compound yields a variety of transformation products. Delta-ketothis compound is a major transformation product identified in microbial degradation, similar to its formation in photodegradation. nih.govuni.lunih.govnih.gov
Other identified microbial metabolites include:
12-ketothis compound: This metabolite was observed in studies involving microorganisms in fish pond water and algae from fish ponds. wikipedia.org
Hydroxylated products: Fungal degradation by white rot fungi, such as Phlebia acanthocystis TMIC34875, has been shown to produce at least five metabolites, including three hydroxylated products (e.g., monohydroxythis compound, 8-hydroxythis compound, and 9-hydroxythis compound). nih.gov The hydroxylation at the methylene (B1212753) bridge carbon of the non-chlorinated ring of this compound to produce 9-hydroxythis compound, which may then be oxidized to a carboxylated product, has been suggested as a metabolic mechanism.
Carboxylic acid product: A carboxylated product was also detected as a metabolite from fungal cultures.
This compound aldehyde and this compound alcohol: These compounds have also been identified as breakdown products of this compound. wikipedia.orguni.lu
Table 3: Identified Microbial Degradation Products of this compound
| Product Name | Source/Conditions | Reference |
| Delta-ketothis compound | Fungi and bacteria, anaerobic conditions | nih.govuni.lunih.govnih.gov |
| 12-ketothis compound | Microorganisms in fish pond water, algae | wikipedia.org |
| Hydroxylated products | White rot fungi (Phlebia acanthocystis TMIC34875) | nih.gov |
| Carboxylic acid product | White rot fungi (Phlebia acanthocystis TMIC34875) | |
| This compound Aldehyde | Breakdown product | wikipedia.orguni.lu |
| This compound Alcohol | Transformation product | wikipedia.orgjetir.org |
Heat Transformation Products
The thermal degradation of this compound, an organochlorine insecticide, leads to the formation of several transformation products. This process is influenced by temperature and environmental conditions, resulting in different degradation pathways and product yields.
Under elevated temperatures, this compound is known to undergo rearrangement and decomposition. The primary heat transformation products identified are This compound ketone and This compound aldehyde wikipedia.orgcdc.govepa.govcdc.govgcms.czinchem.org. These compounds are not commercial products but arise as degradation products or impurities of this compound cdc.govepa.gov. While high temperatures, such as 230 °C, can accelerate the breakdown of this compound into this compound ketone and this compound aldehyde, the extent of this specific breakdown is typically low, often less than 5% wikipedia.orgepa.gov.
Another significant heat-induced transformation product is delta-ketothis compound (also referred to as δ-ketothis compound or pentacyclic ketone). This compound is stable in the presence of most alkalis but rearranges to delta-ketothis compound when exposed to strong acids, sunlight, and heat, particularly above 200 °C nih.govinchem.org. Delta-ketothis compound is noted to be a less toxic and less insecticidally active compound compared to the parent this compound inchem.org. In atmospheric conditions, heat transformation can primarily yield the pentacyclic ketone and this compound aldehyde cdc.gov.
During more extreme thermal processes, such as incineration or combustion, this compound's decomposition can generate hazardous inorganic and organic byproducts. When heated or burned, this compound may emit toxic gases including hydrogen chloride (HCl) and phosgene nih.govscbt.comscbt.com. Other pyrolysis products typical of burning organic material, such as carbon monoxide (CO) and carbon dioxide (CO2), are also formed scbt.comscbt.com. Pyrolysis, a thermochemical decomposition in an oxygen-free environment, typically occurs at temperatures ranging from 300 to 900 °C incbio.com.
The sensitivity of this compound to thermal degradation has also posed challenges in analytical chemistry. Historically, high temperatures used in gas chromatography (GC) analytical procedures for organochlorine pesticides could isomerize this compound into a variety of ketones, aldehydes, alcohols, and other unidentified products, complicating the interpretation of analytical data epa.gov.
The following table summarizes the identified heat transformation products of this compound and their formation conditions:
| Transformation Product | Formation Conditions (Temperature) | Notes on Formation |
| This compound Ketone | Elevated temperatures (e.g., 230 °C); Thermal degradation in GC analysis; Pyrolysis | Primary organic degradation product; Breakdown typically less than 5% at 230 °C wikipedia.orgepa.govgcms.cz |
| This compound Aldehyde | Elevated temperatures (e.g., 230 °C); Thermal degradation in GC analysis; Pyrolysis | Primary organic degradation product; Breakdown typically less than 5% at 230 °C wikipedia.orgepa.govgcms.cz |
| Delta-ketothis compound | Above 200 °C; Presence of heat, strong acids, or sunlight | Less toxic and less insecticidally active than this compound nih.govinchem.org |
| Hydrogen Chloride (HCl) | When heated or burned (combustion/incineration) | Toxic gaseous product nih.govscbt.comscbt.com |
| Phosgene | When heated or burned (combustion/incineration) | Toxic gaseous product nih.govscbt.comscbt.com |
| Carbon Monoxide (CO) | Combustion/Pyrolysis | Pyrolysis product of organic material scbt.comscbt.com |
| Carbon Dioxide (CO2) | Combustion/Pyrolysis | Pyrolysis product of organic material scbt.comscbt.com |
Ecotoxicological Investigations of Endrin and Its Metabolites
Bioaccumulation and Bioconcentration in Environmental Receptor Organisms
Bioaccumulation refers to the uptake and retention of chemicals by an organism from all exposure routes (e.g., water, food, sediment), leading to higher concentrations in the organism than in its environment or food ca.govwho.int. Bioconcentration, a subset of bioaccumulation, specifically describes the accumulation of a chemical in an aquatic organism's tissues directly from the surrounding water ca.govnih.gov. Endrin exhibits a high potential for both bioaccumulation and bioconcentration due to its lipophilic nature and low aqueous solubility herts.ac.ukcdc.govnih.govmarinebiodiversity.org.
This compound is highly toxic to aquatic organisms, including fish, aquatic invertebrates, and phytoplankton, and is known to bioaccumulate rapidly in their tissues wikipedia.orgwho.inttidjma.tn. Bioconcentration factors (BCFs) for this compound in freshwater and marine organisms typically range from 80 to 49,000 cdc.gov. For instance, BCFs of 14,000-18,000 have been recorded in aquatic invertebrates and fish after continuous exposure who.int. Studies on American oysters exposed for seven days showed BCFs ranging from 1,670 to 2,780, reaching steady-state within about 48 hours epa.gov. Grass shrimp exhibited average BCFs of 1,490 and 1,600 in different experiments, with steady-state reached in 2.5 days during a 21-day exposure epa.gov. This compound was found to remain in the tissues of infected fish for up to one month wikipedia.org.
The following table summarizes reported bioconcentration factors for this compound in various aquatic organisms:
| Organism Type | Species (if specified) | Bioconcentration Factor (BCF) Range | Reference |
| Fish | Various | 80 - 49,000 | cdc.gov |
| Invertebrates | Various | 80 - 49,000 | cdc.gov |
| Aquatic Invertebrates & Fish | - | 14,000 - 18,000 | who.int |
| American Oysters | Crassostrea virginica | 1,670 - 2,780 | epa.gov |
| Grass Shrimp | - | 1,490 - 1,600 | epa.gov |
| Pink Shrimp | - | 980 (96-hour exposure) | epa.gov |
| Sheepshead Minnows | - | 830 (96-hour exposure) | epa.gov |
| Sailfin Mollies | - | 830 (96-hour exposure) | epa.gov |
This compound ketone, a transformation product, may also be removed from water via bioconcentration in aquatic organisms cdc.gov. This compound aldehyde's tendency to bioconcentrate varies depending on the estimated log Kow, with BCF values potentially ranging from 86 to 11,000 cdc.gov.
This compound tends to be persistent in soil systems, with an estimated half-life of approximately 14 years herts.ac.ukcdc.gov. This compound transformation products, including this compound ketone, this compound aldehyde, and this compound alcohol, can be detected in plants grown in soils treated at least 16 years prior to planting cdc.gov. Soil invertebrates may also readily take up this compound who.int. The potential for particle-bound transport of this compound in soil is considered high herts.ac.uk. While there are no specific regulatory guidelines solely addressing bioaccumulation in terrestrial organisms like plants, soil invertebrates, mammals, or birds, research indicates differential uptake of this compound from soil by various plant families oup.com. The organic matter content of soil significantly influences the retention and transport of this compound, with greater retention occurring in soils with high organic matter who.int.
Aquatic Organisms: Fish, Shellfish, and Invertebrates
Ecotoxicity Studies on Non-Target Organisms
This compound is highly toxic to a wide range of non-target organisms, particularly aquatic life, birds, and honeybees herts.ac.uktidjma.tn. Its toxicity to non-target populations of raptors (birds of prey) and migratory birds was a major reason for its cancellation as a pesticide cdc.gov. A study conducted in the US from 1981 to 1983, where this compound was applied as a rodenticide in orchards, found widespread this compound exposure in wildlife, with this compound toxicity accounting for over 24% of recorded bird deaths wikipedia.org.
Aquatic Species: Acute and Chronic Effects
This compound exhibits very high toxicity to almost all aquatic test species, with a relatively small difference observed between concentrations causing acute and chronic effects. epa.govwaterquality.gov.auepa.gov This indicates that even slight increases above chronic exposure levels can lead to acute or chronic toxicity in aquatic organisms. epa.gov
Aquatic Invertebrate Sensitivity
Aquatic invertebrates exhibit varying sensitivities to this compound. Penaeid shrimp are among the most sensitive invertebrate families tested, with LC50 values ranging from 0.037 to 0.3 µg/L. epa.gov Other sensitive freshwater invertebrates include sowbugs (Asellus), ostracods, prawns, glass shrimp, and stoneflies, which are comparable to fish in sensitivity. epa.govwaterquality.gov.aucapes.gov.br Freshwater crustaceans have 48- to 96-hour LC50 or EC50 values (immobilization) ranging from 0.5 to 74 µg/L. waterquality.gov.au Marine crustaceans show 48- to 96-hour LC50 values from 0.2 to 1.7 µg/L, with Penaeus duorarum having a 96-hour LC50 of 0.037 µg/L. waterquality.gov.au
In contrast, some species, such as Daphnia magna and American oysters, are more tolerant. epa.gov American oysters have EC50 values (based on decreased shell deposition or abnormal larval development) ranging from 14.2 to 790 µg/L. epa.gov
Table 3: Selected Acute Toxicity (LC50/EC50) Values for Aquatic Invertebrate Species Exposed to this compound
| Species (Freshwater) | Effect | Concentration (µg/L) | Duration (hours) |
| Penaeid Shrimp | LC50 | 0.037 - 0.3 | 48-96 |
| Sowbugs (Asellus) | LC50/EC50 | 0.5 - 74 | 48-96 |
| Ostracods | LC50/EC50 | 0.5 - 74 | 48-96 |
| Prawns | LC50/EC50 | 0.5 - 74 | 48-96 |
| Stoneflies | LC50 | 0.08 - 2.40 | 48-96 |
| Midges | LC50 | 0.08 - 2.40 | 48-96 |
| Daphnia magna | LC50/EC50 | 0.57 - 230 | 48-96 |
Table 4: Selected Acute Toxicity (LC50/EC50) Values for Marine Invertebrate Species Exposed to this compound
| Species (Marine) | Effect | Concentration (µg/L) | Duration (hours) |
| Penaeid Shrimp (Penaeus duorarum) | LC50 | 0.037 | 96 |
| Marine Crustaceans (general) | LC50 | 0.2 - 1.7 | 48-96 |
| American Oysters | EC50 | 14.2 - 790 | Not specified |
Sediment-Associated Toxicity to Benthic Organisms
This compound, due to its hydrophobicity and affinity for organic materials, tends to associate with particulate matter and accumulate in bed sediments within aquatic systems. ccme.ca Benthic organisms are exposed to this compound through direct contact with and ingestion of sediment particles, as well as from dissolved this compound in interstitial and overlying waters. ccme.caclu-in.org Dissolved this compound in interstitial water is considered the most bioavailable source for sediment-associated organisms and correlates well with toxicity. ccme.ca
Spiked-sediment toxicity tests have shown that this compound can contribute to toxicity in benthic organisms. For example, in marine sediments, the 97-hour LC50 for the shrimp Crangon septemspinosa was determined to be 47 µg/kg. ccme.ca Studies with the amphipod Hyalella azteca and the midge Chironomus tentans in agricultural runoff-dominated areas indicated that organochlorine compounds, including this compound, may have contributed to observed sediment toxicity. ca.govnih.gov
Factors Modifying Aquatic Toxicity (e.g., Organic Matter, Temperature)
Several environmental factors can modify the toxicity of this compound to aquatic organisms.
Temperature: Higher temperatures generally enhance this compound toxicity to fish. carnegiescience.eduufrgs.br For instance, the toxicity of this compound to Oncorhynchus mykiss and Pimephales promelas increased by a factor of 2 when temperatures rose from 2°C to 29°C. waterquality.gov.au Similarly, the toxicity of this compound to oysters can vary with temperature, with concentrations decreasing growth by 50% being 400 µg/L at 12°C, 33 µg/L at 24°C, and 14 µg/L at 22°C. epa.gov
Organic Matter: The presence of organic matter can mitigate the toxicity of sediment-associated this compound. ccme.ca Sediments with higher total organic carbon (TOC) content tend to have less this compound dissolved in the interstitial water, thereby reducing its bioavailability. ccme.ca For example, 10-day LC50 values for Hyalella azteca in spiked sediments with varying TOC levels were 4.4 mg/kg at 3.0% TOC, 4.8 mg/kg at 6.1% TOC, and 6.0 mg/kg at 11.2% TOC, indicating reduced toxicity with increased organic matter. ccme.ca
Water Hardness: Water hardness appears to have little effect on this compound toxicity. waterquality.gov.au
Terrestrial Species: Acute and Chronic Effects
This compound is highly toxic to terrestrial species, including mammals and birds, and acts as a neurotoxin. herts.ac.ukcdc.gov Its toxicity to non-target populations, particularly raptors and migratory birds, was a significant reason for its cancellation as a pesticide. nih.gov
Avian Sensitivity and Population Impacts
Birds are particularly sensitive to this compound exposure, with both acute and chronic exposures leading to increased mortality and adverse population impacts. scialert.net this compound has been implicated in widespread population declines of raptorial birds such as peregrine falcons, sparrow hawks, and bald eagles. scialert.net
Table 5: Acute Oral LD50 Values for Avian Species Exposed to this compound
| Species | LD50 (mg/kg body weight) |
| Mallard (Anas platyrhynchos) | 5.6 (2.7-11.7) |
| Pigeon (Columbia livia) | 2.0-5.0 |
| Pheasant (Phasianus colchicus) | 1.8 (1.1-2.8) |
| Sharp-tailed Grouse (Pedioecetes phasianellus) | 1.06 (0.552-2.04) |
| California Quail | 1.19 (0.857-1.65) |
| Redwinged Blackbird (Agelaius phoeniceus) | 2.37 |
Insect Toxicity (e.g., Honey Bees)
This compound exhibits high toxicity across a broad spectrum of insect species. Studies on freshwater insects, encompassing 11 different species, reported 48 to 96-hour LC50 values ranging from 0.08 to 2.40 µg/L. nih.gov Among these, stoneflies and midges demonstrated the highest sensitivity to this compound. nih.gov
Regarding honey bees (Apis mellifera), this compound is considered highly toxic via acute contact exposure. wikipedia.org Research has detected this compound residues in honey samples, with concentrations as high as 10 mg/kg. uni.lu While such concentrations were reported to be near the calculated LD50 for honey bees, surprisingly, the observed colonies did not display overt signs of depopulation or reduced activity. uni.lu This finding suggests that the impact of this compound on honey bee colonies can be complex and may vary depending on exposure routes, environmental conditions, and other factors. Honey bees are recognized for their heightened sensitivity to pesticides, attributed in part to a deficiency in genes encoding detoxification enzymes. fishersci.com
Table 1: Acute Toxicity of this compound to Freshwater Insects (LC50 Values)
| Species Group | LC50 Range (µg/L) | Exposure Duration (hours) | Sensitivity Notes | Source |
| Freshwater Insects | 0.08 - 2.40 | 48 - 96 | Stoneflies and midges most sensitive | nih.gov |
Plant Uptake and Metabolite Accumulation
Plants are capable of taking up this compound from their environment, leading to its accumulation and, in some cases, the formation of metabolites. Investigations involving the application of carbon-14 (B1195169) labeled this compound to the upper leaf surfaces of cotton plants revealed that approximately 33% of the applied radioactivity was recovered after 12 weeks. wikipedia.org Of this recovered amount, 26% was found on and within the leaves, with the remainder distributed in other plant parts and the surrounding soil. wikipedia.org
This compound concentrations in various crops have been reported to range from non-detectable levels to 0.06 mg/kg. wikipedia.org However, specific crops, such as carrots, have shown higher accumulation, with levels reaching up to 0.73 mg/kg. wikipedia.org
Certain plant families and species exhibit a pronounced ability to take up and accumulate this compound from contaminated soils. Cucurbit plants, including zucchini, cucumber, squash, pumpkin, and melon, are particularly effective in this regard. wikipedia.orgwikipedia.orgherts.ac.uk Zucchini (Cucurbita pepo L.) has been identified as demonstrating the highest uptake capacity among the tested cucurbits. wikipedia.orgwikipedia.org Beyond cucurbits, jute (Tiliaceae) has also shown some capacity for this compound uptake and bioaccumulation. wikipedia.org In contrast, uptake by many other plant families from contaminated soil was found to be negligible. wikipedia.org
Further research, including sand culture experiments, indicated that even non-cucurbit species like komatsuna (Brassica campestris var. perviridis), soybean, and tomato can accumulate significant quantities of this compound under saturated rhizosphere conditions. wikipedia.orgwikipedia.org This suggests that cucurbits may possess a unique ability to desorb or dissolve this compound that is strongly sorbed in soil, facilitating its uptake. wikipedia.orgwikipedia.org
Upon uptake by plants, this compound can undergo transformation. Identified transformation products include unchanged this compound, delta-ketothis compound, and a highly hydrophilic compound. nih.govwikipedia.org In the soil environment, this compound's persistence varies, with reported half-lives extending up to 12 years. nih.gov Key degradation pathways in soil include volatilization, photodecomposition under sunlight (UV radiation) which leads to the formation of delta-ketothis compound, and microbial transformation, particularly under anaerobic conditions, also yielding delta-ketothis compound. nih.gov It is important to note that plants generally exhibit greater resistance to this compound compared to animals, with observed effect levels for plants typically exceeding 475 µg/L. wikipedia.org
Table 2: this compound Accumulation in Selected Crops
| Crop Type | This compound Concentration (mg/kg) | Notes | Source |
| Carrots | Up to 0.73 | wikipedia.org | |
| Other Crops | Non-detected to 0.06 | wikipedia.org | |
| Zucchini | Highest uptake among cucurbits | From contaminated soil | wikipedia.orgwikipedia.org |
| Cucurbits (general) | Higher concentrations | From contaminated soil | wikipedia.orgwikipedia.org |
| Jute | Some uptake | From contaminated soil | wikipedia.org |
Environmental Monitoring and Analytical Methodologies for Endrin
Sampling Strategies for Diverse Environmental Matrices
Sampling strategies for Endrin must account for its physical-chemical properties, such as low aqueous solubility, low volatility, and strong adsorption to soil and sediment, which influence its distribution in different environmental compartments. epa.govherts.ac.uk
Monitoring this compound in the atmosphere presents challenges due to the inherent difficulties in ambient air sampling, leading to limited available monitoring data. epa.gov this compound in the atmosphere is primarily associated with particulate matter and is removed through processes like rainout and dry deposition. epa.gov
Common air sampling techniques include:
Active Air Sampling: This quantitative method employs mechanical devices, such as pumps, to draw a known volume of air over a collection medium. gmpinsiders.comrapidmicrobiology.comnih.gov For this compound, high-volume air samplers are often used, typically incorporating a glass fiber particle filter followed by two polyurethane foam (PUF) plugs to capture both particulate-bound and gaseous phases of the compound. nilu.no This technique is suitable for short-duration sampling, ranging from hours to days, allowing for the monitoring of daily or weekly variations. nih.gov
Passive Air Sampling: This technique relies on the natural diffusion of gaseous pesticides through adsorbents, eliminating the need for a pump. nih.gov Passive air samplers consist of an accumulating medium with a high retention capacity for the target analytes. nih.gov
Monitoring this compound in water is critical, and the state-of-the-art for hydrospheric monitoring is generally more advanced than for atmospheric monitoring. epa.gov
Key considerations for water sample collection and preservation include:
Sample Volume: For routine analyses, 1-gallon or 1-quart grab samples are often sufficient. epa.gov However, when contamination levels are expected to be near the limits of sensitivity, larger grab samples may be collected and subsequently concentrated to an appropriate volume to improve detection. epa.gov
Container and Preservation: Water samples for chemical analysis should be collected and stored in clean, colorless jars with airtight lids. elaw.org It is crucial to consult with the analyzing laboratory regarding specific preservation requirements and maximum holding times to prevent sample deterioration, contamination, or compromise of analytes prior to analysis. nsw.gov.auepa.gov If the collection bottle contains a preservative, it should not be rinsed. If preservatives are not pre-added, the bottle and cap should be rinsed three times with sample water before filling, and then preservatives added carefully according to laboratory instructions. epa.gov Samples should be filled to within one to two inches from the top and immediately placed in a cooler with ice for delivery or shipment to the laboratory, maintaining a temperature of ≤ 10 °C but not freezing. epa.gov
This compound Stability in Water: Laboratory studies indicate that this compound exhibits a significant degree of stability in water samples, with an estimated half-life exceeding four years due to its resistance to hydrolysis. cdc.gov However, it is subject to photodegradation and extensive sorption to suspended particulates or sediments. epa.govcdc.gov
This compound is highly persistent in soil, with half-lives reported up to 14 years or more, and it extensively sorbs to sediment. epa.govmdpi.com This persistence necessitates specific sampling approaches for soil and sediment.
Core Sampling: Soil and sediment core samples are collected to evaluate the residual levels, distribution, and depth profiles of this compound. researchgate.netnih.gov Studies have shown that this compound concentrations can vary with depth in sediment profiles, with higher levels sometimes observed in deeper layers depending on the history of contamination and environmental conditions. nih.gov
Sampling Protocol: While a standard procedure is generally followed, the sampling protocol for pesticide residues in soil matrices should be adapted based on the specific focus on pesticides and the composition of each soil sample, as it can vary geographically. mdpi.com Grid sampling is a commonly mentioned method for soil. mdpi.com
Environmental Context: this compound is typically found in bottom sediments of water bodies, and its detection in certain groundwater samples suggests that leaching may be possible in some soil types, despite its low water solubility and strong adsorption. wikipedia.orgepa.gov
This compound is known for its significant bioconcentration potential in aquatic organisms and accumulation in the fatty tissues of animals. epa.govmdpi.comepa.gov Monitoring this compound in biota provides crucial insights into its environmental fate and potential transfer through food webs.
Bioconcentration Factors (BCFs): this compound exhibits high bioconcentration factors in various organisms:
Fish: BCFs ranging from 1,335 to 10,000. epa.gov
Shellfish: BCFs of 500-1,250. epa.gov
Snails: BCFs of up to 49,000. epa.gov
Table 1: Reported Bioconcentration Factors (BCFs) for this compound in Biota
| Organism | Bioconcentration Factor (BCF) Range | Source |
| Fish | 1,335 - 10,000 | epa.gov |
| Shellfish | 500 - 1,250 | epa.gov |
| Snails | Up to 49,000 | epa.gov |
Residue Detection: this compound residues have been detected in the internal and external fat of various species, including cows (0.01 ppm) and lambs (up to 23.7 ppm), following ingestion of this compound-fortified food. epa.gov Detectable quantities of this compound have also been observed in milk from this compound-fed cows, with levels proportional to the quantity and duration of this compound ingestion. epa.gov
Monitoring Frequency: Monitoring exercises for this compound in biota should ideally take place every three years to provide sufficient data for reliable long-term trend analysis, unless technical knowledge justifies a different interval. europa.eu
Soil and Sediment Core Sampling
Extraction and Clean-up Procedures for Complex Matrices
Proper sample preparation, including extraction and clean-up, is paramount for accurate this compound analysis, especially in complex environmental matrices. mdpi.comtidjma.tntidjma.tn This involves recovering this compound from the sample matrix, removing interfering compounds, and concentrating the analyte for enhanced sensitivity. tidjma.tntidjma.tn
Various solvent extraction methods are employed to isolate this compound from environmental samples, often followed by clean-up procedures to minimize matrix interferences.
Common Solvents: Solvents frequently used for this compound extraction include:
Hexane tidjma.tntidjma.tnlcms.cz
Acetone (B3395972) mdpi.comlcms.czpan.pl
Dichloromethane tidjma.tntidjma.tnpan.pl
Petroleum ether pan.pl
Methylene (B1212753) chloride
Acetonitrile lcms.cz Combinations such as hexane-acetone (1:1) or methylene chloride-acetone (1:1) are commonly used for solid samples, with hexane-acetone often preferred for reducing interferences and improving signal-to-noise ratio. mdpi.com
Extraction Techniques:
Liquid-Liquid Extraction (LLE): A traditional method for recovering this compound from aqueous samples, often using methylene chloride. nih.gov
Solid-Phase Extraction (SPE): A versatile technique widely used in environmental analysis due to its advantages such as high recovery, short extraction time, and lower solvent consumption. nih.govtidjma.tn Micro-solid phase extraction (μ-SPE) with adsorbents like titanium dioxide nanotube arrays has been developed for enriching this compound and other persistent organic pollutants from water samples, achieving good limits of detection (0.018–0.19 µg/L) and recoveries (75.1–107%).
Soxhlet Extraction: A conventional liquid-solid extraction method for solid samples. pan.pl
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques are rapid and require less solvent compared to traditional methods. pan.plnih.gov ASE, for instance, has been applied for extracting this compound from soil samples using hexane-acetone mixtures, with reported recoveries of 102–129%. pan.pl The Extracting Syringe (ESy), a novel membrane-based technique, has shown competency compared to LSE and ASE for organochlorine pesticides in leachate water, with enrichment factors up to 242 for this compound and recoveries ranging from 68% to 116% for this compound aldehyde. nih.gov
Microwave-Assisted Extraction (MAE): This technique allows for fast separation of pesticides from soil matrices. pan.pl MAE with n-hexane:acetone has demonstrated high recoveries (70–85%) for this compound and other insecticides from soil samples, with detection limits in the range of 6–8 ng/g. pan.plbibliotekanauki.pl
Ultrasound-Assisted Extraction (UAE): Another technique tested for this compound extraction from soil, though MAE has shown to be more efficient and precise in some comparative studies. pan.pl
Supercritical Fluid Extraction (SFE): An alternative method for solid sample extraction.
Clean-up Procedures: After extraction, clean-up steps are often necessary to remove co-extracted interfering compounds from the matrix, which can affect analytical accuracy, especially when using detectors like the electron capture detector (ECD). tidjma.tnepa.gov
Florisil: A commonly used sorbent for clean-up, with studies reporting this compound recoveries of 86% after Florisil clean-up in spiked control samples. researchgate.netscirp.org
Alumina: Another sorbent used for clean-up. pan.pl
Silica Gel: Can also be employed for clean-up.
Gel Permeation Chromatography (GPC): Effective for removing waxes, lipids, and other high molecular weight materials, particularly in complex matrices like edible oils. lcms.cz
Sulfur Removal: Specific procedures, such as using copper powder, can be applied to remove sulfur interferences, though this may affect recoveries of other analytes. epa.gov
Table 2: Representative Solvent Extraction Methods and Performance for this compound Analysis
| Matrix | Extraction Method(s) | Solvent(s) | Recovery Range (%) | Detection Limit (DL) / Enrichment Factor (EF) | Source |
| Soil | MAE | n-hexane:acetone | 70 - 85 | DL: 6-8 ng/g | pan.plbibliotekanauki.pl |
| Soil | ASE | Hexane-acetone | 102 - 129 | Not specified | pan.pl |
| Soil (sandy loam) | Not specified (general extraction) | Not specified | 47 - 74 | Not specified | inchem.org |
| Liquid Waste | Not specified (general extraction) | Not specified | Up to 102 | Not specified | inchem.org |
| Leachate Water | ESy (Extracting Syringe) | n-undecane (extraction step) | 68 (this compound aldehyde) - 116 (this compound aldehyde) | EF: Up to 242 (this compound); DL: 1-20 ng/L | nih.gov |
| Water | μ-SPE (TiO₂ nanotube arrays) | Dichloromethane | 75.1 - 107 | DL: 0.018-0.19 µg/L | |
| Spiked Controls | Not specified (with Florisil clean-up) | Not specified | 86 | Not specified | researchgate.net |
Note: Recovery percentages can vary significantly based on the matrix, specific protocol, and analytical instrumentation used.
Chromatographic Clean-up Techniques
Effective sample preparation, particularly clean-up, is crucial for accurate this compound analysis, as environmental samples often contain complex matrices that can interfere with detection wikipedia.orguni.lunih.gov. The primary goal of clean-up techniques is to remove co-extracted interfering compounds, such as lipids, proteins, pigments, waxes, and other high molecular weight materials, from the sample extract nih.govnih.govfishersci.se.
Common chromatographic clean-up techniques employed for this compound analysis include:
Solid-Phase Extraction (SPE): This technique involves the selective adsorption and elution of analytes from a liquid sample onto a solid sorbent material. SPE is widely used for removing interfering compounds and concentrating this compound from various matrices wikipedia.orguni.lu. For instance, a dual-layer SPE cartridge containing Supelclean ENVI-Carb and primary secondary amine (PSA) sorbents has been successfully used for purifying this compound extracts from animal-derived food products.
Liquid-Liquid Extraction (LLE): LLE is a traditional clean-up method where this compound is partitioned between two immiscible liquid phases to separate it from matrix interferences wikipedia.orguni.lu.
Column Chromatography (Adsorption Chromatography): This involves passing the sample extract through a column packed with specific adsorbent materials to separate compounds based on their polarity. Commonly used adsorbents include:
Alumina (Method 3610): Effective for removing phthalate (B1215562) esters and for fractionation of aliphatic, aromatic, and polar analytes.
Florisil (Method 3620): Frequently used for separating organochlorine pesticides from aliphatic and aromatic compounds, and for fractionation of organochlorine pesticides nih.gov.
Silica Gel (Method 3630): Useful for separating analytes of a relatively narrow polarity range from extraneous, interfering peaks, and can be used to separate polychlorinated biphenyls (PCBs) from most organochlorine pesticides nih.gov.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While primarily an extraction method, QuEChERS incorporates a dispersive solid-phase extraction (d-SPE) step for clean-up, which is highly effective in removing matrix components like fats and pigments, providing cleaner extracts for multi-residue pesticide analysis nih.gov. This method has been successfully applied for this compound analysis in food products.
Sulfur Removal (Method 3660): For sediment samples, sulfur contamination can lead to broad peaks that interfere with the detection of early-eluting organochlorine pesticides. Techniques involving copper powder are suggested for sulfur removal, though it's noted that the recovery of this compound aldehyde may be affected by certain procedures nih.gov.
Gel Permeation Chromatography Applications
Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a highly effective post-extraction clean-up method for removing high molecular weight interferences from sample extracts prior to analysis nih.govfishersci.se. These interferences typically include lipids, proteins, and pigments, which can co-extract with this compound from complex matrices nih.govfishersci.se.
GPC is considered a universal clean-up technique for a broad range of semivolatile organic compounds and pesticides due to its ability to separate analytes based on their molecular size. It is capable of effectively removing high molecular-weight, high-boiling materials from the target analytes. Regulatory bodies, such as the FDA Pesticide Analytical Manual and the European Committee for Standardization (EN 1528), recommend GPC for separating fats and oils from food matrices before pesticide analysis by gas chromatography fishersci.se.
Applications and Research Findings:
GPC has been successfully applied in various environmental and biological matrices for this compound analysis:
Food and Animal Products: Studies have demonstrated GPC's efficacy in cleaning up pesticides from fish oils, animal fat, cereals, vegetables, fruit, and liver, with reported this compound recoveries ranging from 90-95% and a limit of detection of 0.02 mg/kg.
Biological Samples: GPC has been developed for the determination of organochlorine pesticides, including this compound, in human serum, allowing for automated clean-up of sample extracts with high efficiency and reproducible removal of lipids. Recoveries of this compound from fish extracts using GPC have been reported to be greater than 95%, with less than 0.5% of the original lipids remaining in the pesticide-containing eluate.
Environmental Samples: GPC is a suggested clean-up method for extracts from solid and liquid matrices, particularly for samples of biological origin or those containing high molecular weight materials. It can be combined with other clean-up techniques, such as adsorption chromatography, for further purification.
Advanced Analytical Techniques for this compound Quantification
Given this compound's persistence in the environment, reliable and sensitive analytical methods are essential for its detection and quantification uni.lu. Advanced analytical techniques combine separation power with highly sensitive and selective detection, enabling accurate measurement of this compound even at trace levels in complex environmental matrices.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) is a widely utilized and highly sensitive technique for the analysis of volatile and semi-volatile halogenated compounds like this compound wikipedia.orguni.lu. The principle involves separating compounds based on their volatility and affinity for a stationary phase within the GC column. The ECD then detects compounds that capture electrons, making it particularly sensitive to electron-capturing moieties such as the chlorine atoms present in this compound wikipedia.orguni.lu.
Key Characteristics and Applications:
High Sensitivity: GC-ECD is known for its high sensitivity towards halogenated compounds, allowing for the detection of this compound at low concentrations, often in the nanogram per gram (ng/g) or microgram per liter (µg/L) range. For instance, method detection limits for this compound using GC-ECD have been reported as low as 0.005 mg/kg in some matrices. In a QuEChERS-based method for this compound in food products, LODs were 0.003 mg/kg and LOQs were 0.01 mg/kg. For water samples, LODs for this compound can vary, with some studies reporting values between 0.093 µg/L and 1.37 µg/L, depending on the specific pesticide and calculation method.
Environmental Monitoring: GC-ECD is routinely applied for this compound quantification in various environmental matrices, including soil, water, and wastewater.
Inlet Inertness Testing: this compound, along with DDT, serves as an excellent indicator for evaluating the inertness of GC inlets. If the sample pathway in the GC is not exceptionally inert, this compound can undergo chemical reactions within a hot GC inlet, leading to the formation of breakdown products such as this compound aldehyde and this compound ketone. The appearance of these breakdown products as distinct peaks in the chromatogram indicates active sites in the inlet, which can affect analytical accuracy. Regular checks for this compound breakdown are crucial for quality control.
Dual-Column Confirmation: To enhance confidence in identification and mitigate issues arising from coelution with interfering compounds, GC systems are often configured with two different capillary columns terminating in two ECDs. This dual-column approach helps to confirm quantified values and identify potential biases.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the qualitative and quantitative identification power of mass spectrometry wikipedia.orguni.lu. It is considered a definitive method for confirming the presence and identity of this compound in complex environmental samples, especially when general analytical procedures may not be specific enough.
Confirmation and Quantification:
Principle: After chromatographic separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification wikipedia.orguni.lu.
Specificity and Sensitivity: GC-MS offers high specificity, which is crucial for distinguishing this compound from co-eluting interferences. For quantification, GC-MS often operates in Selected Ion Monitoring (SIM) mode, where only specific characteristic ions of this compound are monitored, significantly enhancing sensitivity and reducing background noise. This allows for the detection of this compound at trace levels, often in the parts per billion (ppb) range or lower.
Ion Selection: In SIM mode, a primary (target) ion is typically used for quantification, while secondary (qualifier) ions are monitored for confirmation. The ratio of these ions must match that of a reference standard to confirm the compound's identity. For this compound, characteristic ions are monitored for identification and quantification.
Applications: GC-MS is widely applied for this compound analysis in various matrices, including water, soil, food, feed, and biological samples.
GC-MS/MS (Tandem Mass Spectrometry): For even greater specificity and sensitivity, particularly in highly complex matrices or for multi-residue analysis, GC-MS/MS (using a tandem quadrupole mass spectrometer) is employed. This technique involves multiple stages of mass analysis, providing enhanced selectivity by isolating and fragmenting specific ions, leading to more reliable confirmation and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS) is an advanced analytical technique particularly well-suited for the analysis of non-volatile or thermally labile compounds, for which GC may not be appropriate wikipedia.orguni.lu. LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the identification and quantification capabilities of mass spectrometry wikipedia.orguni.lu.
Advantages and Applications:
Analysis of Diverse Compounds: LC-MS can analyze a broader range of pesticides, including those that are polar, ionic, or have high molecular weights, which might be difficult to analyze by GC.
Complex Matrices: LC-MS is highly effective for analyzing this compound in complex matrices, such as water and soil, where matrix effects can be significant uni.lu.
Sensitivity and Selectivity: Similar to GC-MS, LC-MS offers high sensitivity and selectivity. Modern LC-MS systems, especially those employing tandem mass spectrometry (LC-MS/MS), can achieve very low limits of detection, often in the parts per billion (ppb) or even parts per trillion (ppt) range.
LC-MS/MS (Tandem Mass Spectrometry): LC-MS/MS is increasingly becoming the method of choice for multi-residue pesticide analysis, including this compound, due to its enhanced selectivity and sensitivity. It allows for simultaneous separation, detection, and confirmation of multiple compounds in a single run. The technique involves selecting a precursor ion in the first mass analyzer, fragmenting it, and then analyzing the product ions in a second mass analyzer, providing highly specific detection.
Environmental Monitoring: LC-MS/MS methods have been developed and validated for the determination of pesticides, including this compound, in agricultural soils and river water samples, demonstrating good recoveries and precision.
Quality Assurance and Quality Control in this compound Analysis
Quality Assurance (QA) and Quality Control (QC) are indispensable components of any analytical method for this compound, ensuring the accuracy, precision, and reliability of the generated data wikipedia.orguni.lu. A robust QA/QC program involves a series of systematic steps and checks throughout the entire analytical process, from sample collection to data reporting.
Key Parameters and Practices:
Method Validation: Before routine analysis, analytical methods must undergo rigorous validation to establish their performance characteristics. Key validation parameters include:
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method wikipedia.orguni.lu.
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision wikipedia.orguni.lu.
Linearity: The relationship between the instrument's signal response and the this compound concentration over a specified range. Calibration curves are constructed using a series of standards to demonstrate linearity wikipedia.orguni.lu.
Accuracy (Recovery): The closeness of measured values to the true value. This is typically assessed through recovery studies, where known amounts of this compound are spiked into blank matrix samples and the percentage recovered is determined. Acceptable recovery ranges for this compound analysis often fall between 70-120% or 75-117.92%.
Precision (Reproducibility/Relative Standard Deviation - RSD): The reproducibility of measurements under a given set of conditions. Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Low RSD values (e.g., ≤ 8.52% or < 20%) indicate good precision.
Specificity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix.
Calibration Standards:
External Calibration: Involves analyzing a series of known concentrations of this compound standards to generate a calibration curve.
Matrix-Matched Calibration: For complex matrices, calibrating through the matrix (matrix-matched standards) can compensate for matrix effects, improving accuracy and precision.
Quality Control Samples:
Blanks: Analysis of blank samples (reagent blanks, method blanks, matrix blanks) is essential to monitor for contamination from solvents, reagents, glassware, or the analytical system itself, and to identify carry-over effects.
Laboratory Control Samples (LCS) / Quality Control Check Samples (QCCS): These are samples of a known concentration of this compound in a clean matrix or a representative matrix, analyzed regularly to monitor the method's accuracy and precision over time.
Spiked Samples: Fortifying actual samples with known amounts of this compound helps to assess matrix effects and method performance in real-world samples.
Calibration and Detection Limits
Accurate quantification of this compound in environmental samples necessitates rigorous calibration procedures. Calibration curves, typically external, are constructed to establish the relationship between analyte concentration and instrument response. For instance, a seven-point external calibration curve has demonstrated good linearity for this compound and its metabolite, δ-keto this compound, with coefficients of determination (R²) ≥ 0.9960. researchgate.netnih.gov The U.S. Environmental Protection Agency (EPA) methods, such as 8081B, specify requirements for the number of calibration points and the frequency of calibration checks to ensure analytical system stability. restek.comepa.gov
Detection limits (LOD) and quantification limits (LOQ) are critical parameters for assessing the sensitivity of an analytical method. For this compound in water, a detection limit of approximately 0.002 µg/L has been reported using gas chromatography with electron capture detection. who.int Another study found an LOD of 0.004 µg/L for this compound in river water samples. scirp.org In the analysis of food products of animal origin (e.g., chicken, pork, beef, egg, and milk), LODs for this compound and δ-keto this compound were established at 0.003 mg/kg, with LOQs at 0.01 mg/kg. These limits were notably lower than the extraneous maximum residue limit (EMRL) set by CODEX Alimentarius for the respective matrices. researchgate.netnih.gov
The variability in reported detection limits can depend on the specific analytical approach and the matrix. For a broader range of organochlorine pesticides (OCPs) in water, including this compound, LODs have been reported to vary from 2.5 to 20 µg/L, with some compounds exhibiting lower limits (e.g., 0.093 µg/L LOD). nih.gov
Table 1: Reported Detection and Quantification Limits for this compound
| Matrix | Analyte | Limit Type | Value | Analytical Method | Reference |
| Water | This compound | LOD | 0.002 µg/L | GC-ECD | who.int |
| River Water | This compound | LOD | 0.004 µg/L | GC-ECD | scirp.org |
| Animal Food Products | This compound | LOD | 0.003 mg/kg | GC-μECD (QuEChERS) | researchgate.netnih.gov |
| Animal Food Products | This compound | LOQ | 0.01 mg/kg | GC-μECD (QuEChERS) | researchgate.netnih.gov |
| Animal Food Products | δ-keto this compound | LOD | 0.003 mg/kg | GC-μECD (QuEChERS) | researchgate.netnih.gov |
| Animal Food Products | δ-keto this compound | LOQ | 0.01 mg/kg | GC-μECD (QuEChERS) | researchgate.netnih.gov |
Recovery Studies and Matrix Effects
Recovery studies are essential for evaluating the accuracy and precision of analytical methods by assessing the efficiency of analyte extraction and detection from a given matrix. For this compound and its metabolite δ-keto this compound in various animal-derived food products, excellent recoveries were observed, ranging from 75.63% to 117.92%, with relative standard deviations (RSD) ≤ 8.52%. researchgate.netnih.gov In general, for organochlorine pesticides in water, recovery percentages between 50% and 150% at a spiked concentration of 5 µg/L are considered consistent with accuracy, with RSDs typically below 20%. nih.gov
Matrix effects represent a significant challenge in the analysis of environmental samples, particularly those with complex compositions such as food, soil, or biological tissues. d-nb.info Co-extracted matrix components, including lipids, natural pigments, sugars, and essential oils, can interfere with the analytical signal, leading to either signal suppression or enhancement. d-nb.infooup.com This interference can result in inaccurate quantification if not properly addressed. oup.com
To account for matrix effects, analytical methods often employ matrix-matched calibration standards, where the calibration curve is prepared in an extract of a blank matrix similar to the samples being analyzed. researchgate.net Other strategies to minimize matrix effects include optimizing sample preparation techniques, diluting extracts, using analytical protectants, incorporating internal standards, and employing specific GC injection techniques or GC priming. d-nb.info For instance, the use of EMR-Lipid cartridges has shown effectiveness in reducing matrix effects in lipid-rich samples, improving the accuracy of multi-class monitoring. oup.com Studies have quantified matrix effects, noting, for example, a 19.2% signal suppression for this compound aldehyde when analyzing samples with 10 mg of lipids. oup.com EPA methods mandate the establishment of matrix-specific performance data and system stability, often requiring the analysis of matrix spikes and duplicates to document these effects. epa.gov
Table 2: Representative Recovery Study Findings for this compound
| Analyte | Matrix | Recovery Range (%) | RSD (%) | Reference |
| This compound | Animal Food Products | 75.63 - 117.92 | ≤ 8.52 | researchgate.netnih.gov |
| δ-keto this compound | Animal Food Products | 75.63 - 117.92 | ≤ 8.52 | researchgate.netnih.gov |
| OCPs (general) | Water | 50 - 150 | < 20 | nih.gov |
| Pesticides (general) | Dried Herbs | 70 - 120 | < 18 | d-nb.info |
Breakdown Product Monitoring in Analytical Systems
This compound is known to be susceptible to degradation, particularly within the hot injection port of gas chromatography systems. restek.comepa.govamazonaws.comrestek.comchromforum.org This thermal degradation can occur due to high temperatures, or interaction with active sites such as contaminated liners, non-deactivated glass wool, or metal fittings within the injector. restek.comepa.govamazonaws.comrestek.comchromforum.org The primary breakdown products of this compound in analytical systems are this compound aldehyde and this compound ketone (also known as δ-keto this compound). who.intrestek.comepa.govamazonaws.comrestek.com These compounds are formed through the opening of the epoxide ring in the this compound molecule, often facilitated by acidic active sites. restek.com
To ensure the integrity of analytical results, regulatory methods, such as EPA Method 8081B, mandate routine "pesticide degradation checks." restek.comepa.govamazonaws.com These checks involve injecting a mid-level standard containing this compound (and often DDT) and monitoring the formation of its breakdown products. restek.comamazonaws.com The breakdown percentage is calculated based on the peak areas of the degradation products relative to the total area of the parent compound and its products. restek.comamazonaws.com A common acceptance criterion for this compound breakdown is typically set at 15% or 20%. restek.comamazonaws.com If the breakdown exceeds this limit, corrective actions are required before proceeding with sample analysis. epa.govamazonaws.com Such actions may include replacing septa, liners, and gold seals, cleaning the inlet, clipping the analytical column, or optimizing the inlet temperature. chromforum.org The presence of significant breakdown products serves as an indicator of instrument cleanliness and inertness, ensuring that observed compounds originate from the sample rather than being artifacts of the analytical process. restek.comrestek.com It is also important to note that this compound's breakdown products, particularly δ-keto this compound, are also environmentally relevant as they can form naturally through photodecomposition and microbial degradation in the environment. who.intrestek.com
Table 3: this compound Breakdown Products and Monitoring Criteria
| Parent Compound | Breakdown Products | Typical Analytical Method | Breakdown Limit (EPA Method 8081B) | Key Factors Influencing Breakdown |
| This compound | This compound Aldehyde, this compound Ketone (δ-keto this compound) | GC-ECD, GC-MS | ≤ 15% (or ≤ 20%) | High inlet temperature, active sites (contaminated liners, metal fittings, non-deactivated glass wool) |
Environmental Remediation and Management of Endrin Contamination
Remediation Technologies for Contaminated Soils
Remediation of Endrin-contaminated soils primarily focuses on techniques such as bioremediation, phytoremediation, and soil washing, which aim to remove or degrade the compound. This compound can persist in soils for extended periods, with reported half-lives of up to 14 years or more wikipedia.orgnih.gov.
Bioremediation is an environmentally friendly and cost-effective approach that leverages the metabolic activities of microorganisms to transform pesticides into less harmful compounds, carbon dioxide, water, or mineral salts. This process can occur under both aerobic and anaerobic conditions, depending on the microbial species and environmental factors.
Research findings indicate that biodegradation of this compound in soils can be enhanced under specific conditions. For instance, the addition of organic matter, such as rice straw, has been shown to approximately double the rate of biodegradation. While this compound is generally resistant to biodegradation in soils under natural conditions, laboratory studies have demonstrated its potential for degradation.
Table 1: Key Microorganisms and Their Role in this compound Degradation
| Microorganism Type | Specific Examples | Degradation Mechanism/Notes | Source |
| Bacteria | Pseudomonas putida, Paenibacillus lautus isolates, various unidentified soil organisms | Dechlorination, hydrolysis, use as carbon source; 55.7% degradation by Paenibacillus lautus in a mixture | |
| Fungi | Trichoderma harzianum, Trichoderma viride, Mucor alternans, Pleurotus ostreatus | Dechlorination, hydrolysis, potentially faster degradation than bacteria |
Bioaugmentation involves introducing specific exogenous microorganisms or microbial consortia with known this compound-degrading capabilities into contaminated soil to enhance the natural biodegradation processes. This strategy has demonstrated effectiveness in reducing this compound levels in contaminated sites uni.lu.
For example, a case study involving a former industrial site heavily contaminated with this compound reported a significant reduction in this compound levels following the application of bioaugmentation uni.lu. In laboratory settings, Paenibacillus lautus isolates exposed to a mixture of organochlorine pesticides, including this compound, showed a moderate degradation capacity, achieving 55.7% degradation of this compound over twelve days. Strategies to improve the effectiveness of bioaugmentation include encapsulating microorganisms, immobilizing them, combining them with surfactants, or applying successive additions.
Biostimulation aims to enhance the activity and growth of indigenous this compound-degrading microorganisms already present in the soil by optimizing environmental conditions. This can be achieved through various techniques, including the addition of nutrients, oxygenation, and control of temperature and pH.
Phytoremediation is a promising, safe, and cost-effective biological remediation technique that utilizes plants to remove, contain, or degrade contaminants in soil. Plants can accumulate this compound from the soil.
Research has identified several plant species with potential for this compound phytoremediation:
Miscanthus sinensis (M. sinensis): This energy crop has shown the ability to accumulate this compound and other organochlorine pesticides (OCPs) from contaminated soil. The effectiveness of M. sinensis can be influenced by soil amendments. For instance, adding Tween 20, a surfactant, enhanced the absorption and transmigration of OCPs, including this compound, to the plant's aboveground biomass by reducing their hydrophobicity and increasing bioavailability. Conversely, activated carbon (AC) reduced OCP absorption by plants.
Cucurbits (e.g., Zucchini): Studies suggest that cucurbits, particularly zucchini, are strong candidates for phytoremediation due to their significant uptake of this compound. In a pot experiment, zucchini accumulated 10.3% of the this compound present in the soil.
Paulownia tomentosa: This fast-growing energy crop has also been investigated for its phytoremediation potential for OCPs, including this compound aldehyde.
Beyond biological approaches, physical and chemical methods offer alternative or complementary strategies for this compound-contaminated soil remediation. These techniques often involve excavating the contaminated soil for ex-situ treatment.
Soil Washing: This water-based process physically or chemically removes contaminants from soil. Chemical soil washing involves mixing soil with aqueous solutions containing acids, alkalis, complexing agents, or surfactants to dissolve and transfer contaminants into a solution, which is then treated separately. Physical soil washing separates contaminants based on particle size and density. Soil washing is generally more effective for coarse-grained soils (sands, gravels) and less efficient for fine-grained soils (silt, clay) or soils with high organic matter content, as contaminants tend to adsorb strongly to these particles.
Thermal Desorption: This method involves heating contaminated soil to temperatures between 200°C and 1000°F to volatilize and remove volatile and semi-volatile organic compounds, including this compound.
Solvent Extraction: This technique uses organic solvents to extract organic compounds from contaminated soils, thereby reducing the volume of contaminated material.
Chemical Oxidation: Although its environmental application has been limited, chemical oxidation is a known destruction technology that uses chemical reactions to reduce or eliminate organic pesticide contamination in soil.
In-situ Vitrification: While primarily used for other persistent organic pollutants like DDT and Dieldrin (B1670511), in-situ vitrification has demonstrated significant reduction in pesticide concentrations, suggesting its potential for highly contaminated this compound sites.
Bioaugmentation Strategies
Phytoremediation Potential
Remediation Technologies for Contaminated Water Bodies
This compound's presence in aquatic ecosystems can disrupt ecological balances and threaten domestic water supplies uni.lu. This compound in water tends to photoisomerize to ketothis compound and sorb extensively to sediments, with limited hydrolysis or biodegradation in water nih.gov. Various technologies are employed to remove this compound from contaminated water.
Activated Carbon Adsorption: Granular activated charcoal (GAC) is an EPA-approved and widely used method for removing this compound from drinking water wikipedia.org. This physical process effectively adsorbs this compound molecules onto the carbon surface.
Oxidation and Advanced Oxidation Processes (AOPs): These chemical methods, including O3/UV and Fenton oxidation, are capable of degrading this compound in water. AOPs generate highly reactive species (e.g., hydroxyl radicals) that can break down persistent organic pollutants.
Membrane Filtration: Techniques such as nanofiltration and reverse osmosis can effectively remove pesticides, including this compound, from water by acting as a physical barrier to contaminants.
Reductive Degradation Systems: These systems are under investigation for treating this compound-contaminated wastewater, offering a chemical approach to break down the compound.
Biological Treatment: While this compound is not expected to biodegrade significantly in surface waters, microorganisms can be utilized for the detoxification and removal of organochlorine pesticides in aqueous systems.
Adsorption Technologies (e.g., Activated Carbon)
Adsorption is a widely employed physical remediation technique for this compound, particularly effective in water treatment. Activated carbon is a popular adsorbent due to its high surface area and porous structure, which facilitate the capture of organic compounds like this compound mdpi.com.
Mechanism: this compound molecules bind to the surface of the adsorbent material through various intermolecular forces. The efficiency of adsorption is influenced by factors such as the adsorbent's specific surface area, pore channels, initial contaminant concentration, and adsorbent dose mdpi.com.
Performance: Powdered activated carbon has been reported to show an adsorption capacity of 0.085 mg/g for an this compound contamination of 0.8 µg/L, achieving over 95% removal efficiency, although a relatively large dose of 0.2 g/L was required mdpi.com.
Other Adsorbents: Beyond activated carbon, other materials have shown potential. For instance, NaCl-activated Albanian clays (B1170129) have demonstrated high adsorption towards this compound, proving to be an effective, low-cost, and environmentally friendly method for treating contaminated waters researchgate.net. This compound also strongly adsorbs to soil, especially soils with high organic matter content cdc.govinchem.org. Clay minerals, including montmorillonite (B579905) clays, have been investigated for their potential to adsorb pesticides like this compound, thereby reducing their bioavailability nih.gov.
| Adsorbent Material | Contaminant | Adsorption Capacity (mg/g) | Initial Concentration | Adsorbent Dose | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Powdered Activated Carbon | This compound | 0.085 | 0.8 µg/L | 0.2 g/L | >95 | mdpi.com |
| NaCl-activated Albanian Clay | This compound | Not specified | Not specified | Not specified | Up to 95.5 (desorption from clay) | researchgate.net |
| Montmorillonite Clays | Dieldrin (analogy to this compound) | Not specified | 3-50 ppm (soil) | 1% w/w | Reduced bioavailability | nih.gov |
Oxidation and Advanced Oxidation Processes (AOPs)
Oxidation processes, particularly Advanced Oxidation Processes (AOPs), are vital for degrading persistent organic pollutants like this compound by generating highly reactive species, primarily hydroxyl radicals (•OH) mdpi.comtidjma.tn.
Fenton Oxidation: This technique involves the degradation of organic pollutants, including organochlorine pesticides, through the generation of hydroxyl radicals from hydrogen peroxide and iron(II) ions mdpi.com.
Ozonation: The use of ozone, often combined with UV (ultraviolet) radiation, leads to the generation of hydrogen radicals capable of degrading pesticides through oxidation mdpi.com.
Photocatalysis: Heterogeneous photocatalysis, a relatively new technique, utilizes light energy (e.g., UV radiation) in conjunction with a catalyst (e.g., Titanium Dioxide, TiO₂) to completely degrade toxic pollutants mdpi.commdpi.com. TiO₂ is effective due to its ability to decompose organic compounds and its photochemical stability in water mdpi.com. Studies on similar organochlorine pesticides like dieldrin show that UV light, especially at 306 nm, enhances photolysis, and the addition of TiO₂ significantly increases degradation efficiency mdpi.com.
Molten Salt Oxidation: This method involves using a bed of molten salt in an alkaline medium (e.g., Na₂CO₃) at high temperatures (approximately 1000 °C) to degrade organochlorine pesticides. Ash products, phosphorus, sulfur, or chlorine are retained as inorganic salts in the bed mdpi.com.
Supercritical Oxidation: This process leverages the solubility properties of supercritical water, prepared at high pressure and temperature, to degrade pesticides mdpi.com.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a reductive process that has been successfully adopted for removing organochlorine pesticides, including this compound, from wastewater mdpi.com. This method involves the use of hydrogen over noble metal catalysts mdpi.com.
Mechanism: In catalytic hydrogenation, hydrogen atoms replace the chlorine atoms in the this compound molecule, leading to the formation of hydrogen chloride and lower molecular weight hydrocarbons mdpi.comwikipedia.org. This process is suspected to be more environmentally acceptable as it converts the parent compounds into less objectionable materials wikipedia.orgnih.gov.
Catalysts: Noble metal catalysts are typically employed mdpi.com. Zero-valence iron (Fe⁰) and bimetallic catalysts like zero-valence iron-copper (Fe⁰-Cu⁰) nanoparticles have also shown promise in degrading this compound in contaminated soils researchgate.netresearchgate.net. Studies have indicated that the addition of 10% (w/w) Fe⁰ successfully degraded 77.1% of initial this compound concentrations (150.3 ± 7.2 mg/kg) in soil researchgate.net.
Field Applications: Reductive dechlorination using powdered zinc, dilute acetic acid, and acetone (B3395972) in a soil slurry has been investigated for field disposal of small quantities of this compound, showing essentially complete conversion of this compound to less toxic products nih.govtandfonline.com.
| Method | Catalyst/Reagent | Application | Observed Effect on this compound | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Noble metal catalyst + H₂ | Wastewater | Successful degradation to HCl and low molecular weight hydrocarbons | mdpi.com |
| Reductive Dechlorination | Powdered Zinc + Acetic Acid + Acetone | Soil (field disposal) | Essentially complete conversion to less objectionable products | nih.govtandfonline.com |
| Zero-Valent Iron (ZVI) Treatment | Fe⁰ (10% w/w) | Contaminated Soil | 77.1% degradation of 150.3 ± 7.2 mg/kg initial this compound in 8 days | researchgate.net |
| Zero-Valent Iron-Copper (Fe⁰-Cu⁰) Treatment | Fe⁰-Cu⁰ nanoparticles | Contaminated Soil | Slightly improved degradation compared to Fe⁰ alone, but not significantly different | researchgate.net |
Integrated Site Management and Characterization for this compound Remediation
Effective this compound remediation necessitates a comprehensive approach that integrates thorough site characterization with the development of tailored remediation action plans.
Site characterization is a crucial initial step to determine the extent, nature, and distribution of this compound contamination tidjma.tntidjma.tn. This process informs the selection of appropriate remediation strategies.
Sampling and Analysis: Soil and groundwater samples are collected for analysis to determine the degree of contamination epd.gov.hk. For sites near water bodies, additional groundwater samples are taken downstream of potential "hot spots" or along the coast to understand contamination migration epd.gov.hk.
Analytical Techniques: Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) is a widely used technique for analyzing volatile compounds like this compound due to its high sensitivity to halogenated compounds tidjma.tn. High-Performance Liquid Chromatography (HPLC) is also employed for non-volatile or thermally labile compounds tidjma.tn.
Environmental Factors: Site characterization considers local geology, environmental conditions (flora & fauna), and the nature of the contaminated material unlv.edu. Factors such as soil permeability, topographic relief, organic content of the soil, and vegetative cover influence this compound's retention, transport, and degradation inchem.orgwho.int. This compound's persistence is highly dependent on local conditions, with its half-life in soil ranging up to 12 years inchem.org.
Contaminant Distribution: this compound can be found mainly in bottom sediments of water bodies and in soil wikipedia.org. Adsorption to sediment can reduce its volatilization from water cdc.gov. In air, this compound is primarily associated with particulate matter due to its low vapor pressure and high Koc cdc.gov.
Based on comprehensive site characterization, a tailored Remediation Action Plan (RAP) is developed. This plan outlines the specific technologies and strategies to be implemented to restore the contaminated site to an acceptable condition tidjma.tnepd.gov.hk.
Strategy Formulation: RAPs consider the extent of contamination, potential risks, and the intended future use of the site tidjma.tnepd.gov.hkresearchgate.net. The plan may involve a combination of remediation techniques, such as bioremediation, phytoremediation, soil washing, activated carbon adsorption, oxidation, and advanced oxidation processes tidjma.tntidjma.tn.
Monitoring and Surveillance: Post-remediation monitoring of water quality and biomonitoring (analyzing this compound levels in biota) are essential to track its distribution, assess bioaccumulation, and ensure the long-term effectiveness of the cleanup efforts tidjma.tn.
Integrated Pest Management (IPM): Beyond direct cleanup, RAPs often incorporate strategies to prevent future contamination, such as promoting sustainable agricultural practices and integrated pest management (IPM) to minimize the use of persistent pesticides tidjma.tntidjma.tn.
Regulatory Compliance: Remediation efforts must adhere to strict regulatory controls on this compound production, distribution, and use, as well as land disposal restrictions for this compound-containing wastes cdc.govtidjma.tn.
Comprehensive Site Characterization Methodologies
Case Studies in this compound Contamination and Remediation
Historical and ongoing efforts to remediate this compound contamination provide valuable insights into effective strategies and the challenges involved.
Lake Apopka, Florida, USA: In the 1970s, extensive use of this compound in citrus groves led to significant contamination of Lake Apopka. This resulted in widespread mortality of fish, birds, and other aquatic organisms. Remediation efforts included dredging contaminated sediments, installing aeration systems, and habitat restoration tidjma.tntidjma.tn. This case highlighted the devastating effects of pesticide overuse and the importance of integrated pest management tidjma.tn.
Ganges River Basin, India: this compound use in agriculture and industrial activities caused substantial contamination of the Ganges River and its tributaries, posing threats to human health via contaminated drinking water and affecting aquatic life. Remediation focused on reducing pesticide use, improving wastewater treatment, and public awareness campaigns, underscoring the need for sustainable agriculture and effective pollution control in developing countries tidjma.tn.
Contaminated Soil Site (Bioaugmentation): A former industrial site heavily contaminated with this compound, posing groundwater risks, was remediated using bioaugmentation. This involved introducing specific microorganisms capable of degrading this compound to enhance natural biodegradation processes. The approach led to a significant reduction in this compound levels in the soil, demonstrating the potential of bioremediation for soil environments tidjma.tntidjma.tn. Anaerobic microbial strains and aerobic bacteria like Cupriavidus sp. and Burkholderia sp. have been shown to degrade this compound mdpi.com. Phytoremediation, utilizing plants (e.g., Cucurbitaceae family) to absorb, translocate, and metabolize this compound from soil, has also been proposed wikipedia.orgnih.govtandfonline.com.
Harmon Field, Tulare County, California, USA: This case involved a hundred-acre airfield used for crop duster operations, leading to soil and groundwater contamination by pesticides. Remedial investigations evaluated the horizontal and vertical extent of contamination, with remediation efforts focusing on specific techniques chosen based on site characterization unlv.edu.
Impact Assessment of Historical Contamination Events
Historical contamination events involving this compound have left a lasting environmental legacy due to the compound's high persistence and strong binding affinity to organic matter in soil and aquatic sediments wikipedia.orgepa.govepa.gov. While this strong adsorption reduces its likelihood of leaching into groundwater, trace levels of this compound have been detected in groundwater and surface water samples wikipedia.orgepa.govepa.gov. The environmental persistence of this compound in soil can extend for over a decade, with estimates indicating it can remain for up to 14 years or more, depending on local environmental conditions wikipedia.orgepa.govepa.govwikipedia.org.
Significant historical contamination events include:
Mississippi River Fish Kills: During the fall and winter of 1963, recurrent fish kills in the lower Mississippi River were directly attributed to this compound contamination epa.gov. Monitoring data revealed high concentrations of this compound in the river at and below West Memphis from October 1962 through July 1964 epa.gov.
Lake Apopka, Florida, USA: In the 1970s, extensive agricultural use of this compound in citrus groves surrounding Lake Apopka resulted in substantial contamination of the lake. This led to widespread mortality among fish, birds, and other aquatic organisms, severely disrupting the lake's ecosystem tidjma.tn.
National Priorities List (NPL) Sites: this compound has been identified at a notable percentage of hazardous waste sites on the U.S. Environmental Protection Agency's (EPA) National Priorities List. It has been detected at a minimum of 120 (8.4%) of these sites epa.govepa.gov. This compound ketone, a primary breakdown product, has also been found at 37 NPL sites epa.gov.
The pervasive nature of this compound has also led to its detection in various environmental matrices, as summarized in the table below.
Table 1: Select Environmental Detection Levels of this compound
| Environmental Matrix | Detection Type | Concentration / Frequency | Source |
| Surface Water (USA, 1976-1980) | Maximum Value | 0.04 µg/L (in 0.1% of samples) | who.int |
| Air (USA, Agricultural Areas) | Mean Level (positive samples) | 2.6 ng/m³ (8% positive samples) | who.int |
| Air (USA, Agricultural Areas) | Maximum Concentration | 19.2 ng/m³ | who.int |
| Soil | Persistence | Up to 14 years or more | wikipedia.orgepa.govepa.govwikipedia.org |
| Lower Mississippi River Mud (1964-1965) | Detected Concentration | 10 ppb (10,000 ng/kg) on three occasions | epa.gov |
| NPL Sites (USA) | Occurrence | At least 120 (8.4%) of sites | epa.govepa.gov |
This compound's toxicity to aquatic life is well-documented, leading to bioaccumulation in the food chain. This accumulation can result in significant mortality, reproductive failure, and developmental abnormalities in fish and other aquatic organisms tidjma.tn.
Long-Term Effectiveness of Remediation Interventions
Remediation and management strategies for this compound contamination focus on mitigating its environmental presence and preventing further exposure. Primary natural processes for this compound disappearance from soil include volatilization and photodecomposition wikipedia.org. Under intense ultraviolet light, approximately 50% of this compound can isomerize to δ-ketothis compound within 7 days wikipedia.orgwho.int. Additionally, microbial degradation, facilitated by fungi and bacteria under anaerobic conditions, also contributes to the formation of δ-ketothis compound as a major transformation product wikipedia.orgwho.int.
Specific interventions and their observed effectiveness include:
Regulatory Controls: The implementation of U.S. federal regulations in 1987 on the land disposal of this compound-containing wastes marked a significant step in controlling its environmental release wikipedia.org.
Bioremediation: Research has explored bioremediation techniques, such as bioaugmentation, which involves introducing specific microorganisms capable of degrading this compound. A case study demonstrated that bioaugmentation led to a significant reduction in this compound levels in contaminated soil, showcasing the potential of this approach for site remediation tidjma.tn. Natural attenuation, where natural processes degrade the contaminant, has also been tested researchgate.net.
Contaminant Containment: Measures for contaminant containment are crucial for preventing the spread of contamination, especially when other remediation methods are not feasible. These measures, while not requiring excavation of contaminated substrates, necessitate regular inspections to monitor for contaminant mobilization and migration researchgate.net.
Monitoring and Surveillance: Long-term monitoring of water sources for this compound presence is vital for tracking its distribution and assessing the effectiveness of remediation efforts tidjma.tntidjma.tn. Biomonitoring, which involves analyzing this compound levels in biota such as fish and shellfish, provides insights into its bioaccumulation within ecosystems and helps evaluate the success of long-term environmental protection strategies tidjma.tn.
Despite these efforts, the strong binding of this compound to organic matter and its inherent persistence present ongoing challenges for complete environmental remediation. The relatively smaller scale of this compound's historical use compared to other organochlorine pesticides has sometimes resulted in less dedicated attention to its remediation researchgate.net.
Future Research Directions and Environmental Management Strategies
Development of Novel Endrin Degradation Pathways
The persistence of this compound in various environmental matrices, particularly soil where it can last for over 10 years, highlights the need for effective degradation methods. This compound can undergo photodecomposition under ultraviolet light, primarily forming δ-ketothis compound, with approximately 50% isomerization occurring within 7 days under intense summer sun wikipedia.orgwho.int. Microbial degradation also occurs under anaerobic conditions, aided by fungi and bacteria, with δ-ketothis compound being a major transformation product wikipedia.orgwho.int.
Bioremediation, encompassing phytoremediation and rhizoremediation, is considered a promising cleanup method for this compound-contaminated soil nih.gov. Research has identified specific microorganisms, such as the white rot fungus Phlebia acanthocystis TMIC34875, which can degrade this compound, yielding hydroxylated and carboxylic acid products, indicating a metabolic mechanism distinct from previously known pathways researchgate.net. While biodegradation in well-drained agricultural soil can be slow, with a half-disappearance time of approximately 14 years, microorganisms in fish pond water and algae have demonstrated the ability to metabolize this compound cdc.gov. Chemical approaches, such as reductive dechlorination using acidified zinc, have also been investigated as a potential field disposal procedure to convert this compound into less environmentally objectionable materials tandfonline.com. Further rigorous research is essential to fully elucidate the exact pathways and mechanisms of this compound degradation, particularly those mediated by fungi and bacteria, to enhance bioremediation efficiency doi.org.
Advanced Monitoring and Early Detection Systems
Reliable and sensitive analytical methods are crucial for detecting and quantifying this compound due to its environmental persistence tidjma.tn. Traditional techniques like Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) are widely used for volatile compounds such as this compound, owing to ECD's high sensitivity to halogenated compounds tidjma.tninchem.org. High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is employed for analyzing non-volatile or thermally labile this compound compounds tidjma.tn.
Modern advancements include immunoanalytical techniques, which offer rapid, accurate, and relatively inexpensive analysis with high throughput, making them suitable for field-oriented monitoring researchgate.net. These immunoassays complement traditional instrumental techniques, extending the capability for field monitoring researchgate.net. Sample preparation is a critical step, especially for complex matrices like soil, and validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision are vital for ensuring method reliability tidjma.tn. Monitoring efforts also extend to biomonitoring, analyzing this compound levels in biota like fish and shellfish to understand its distribution and bioaccumulation within ecosystems tidjma.tn. Furthermore, sensitive methods for this compound detection in hair have been developed to distinguish occupationally exposed individuals from the general public cdc.gov. It is important to note that this compound is rapidly metabolized in the body into anti-12-hydroxythis compound and 12-ketothis compound, which are also targets for detection, as their rapid formation can make direct this compound detection challenging unless exposure is very high wikipedia.orgcdc.gov.
Predictive Modeling for Environmental Fate and Transport
Predictive modeling plays a vital role in understanding and forecasting the environmental fate and transport of this compound. This compound strongly adsorbs to organic matter in soil and aquatic sediments, which generally limits its leaching into groundwater, although contaminated groundwater samples have been reported wikipedia.org. Models transform empirical input parameters into predictions of chemical concentrations across various environmental media, aiding in risk estimation alaska.gov.
Models such as PRZM-3 (Pesticide Root Zone Model) simulate the fate and transport of field-applied pesticides in the crop root zone and unsaturated soil zones, incorporating phenomena like microbial transformation, volatilization, and vapor phase transport epa.gov. While physical and chemical constants allow for some prediction of fate and transport processes for this compound and its transformation products (like this compound aldehyde and this compound ketone), additional experimental data on the properties of these metabolites would enhance the clarity of their environmental behavior epa.govepa.gov. The effective use of these models as management decision tools requires establishing their functionality, performance characteristics, and applicability to specific sites alaska.gov. Despite their utility, models still carry uncertainties, necessitating expert application and interdisciplinary collaboration for comprehensive environmental fate assessments alaska.govfrontiersin.org.
Global Harmonization of this compound Management and Legacy POPs
This compound is recognized as one of the initial twelve persistent organic pollutants (POPs) listed under the Stockholm Convention, which globally banned its production, trade, and use since 2004 wikipedia.orgdecontaminationinstitute.orgpops.int. This international treaty aims to protect human health and the environment from POPs, catalyzing monitoring activities and research worldwide decontaminationinstitute.org.
Global harmonization of this compound management is crucial, as the Stockholm Convention provides a framework for identifying concentrations and trends of POPs in humans and the environment, as well as information on their regional and global environmental transport decontaminationinstitute.orgacs.org. Significant challenges persist in identifying POPs in products, articles, stockpiles, and wastes due to technical limitations, costs, limited expertise, and the absence of a globally harmonized labeling system pops.int. Coordinated international efforts are essential to minimize the environmental footprint of this compound and promote sustainable practices tidjma.tn. Furthermore, updating legislative frameworks in line with the Convention's obligations and strengthening technical capacity for POPs monitoring and analytical capabilities are critical components of effective global management unido.org.
Ecological Restoration in this compound-Contaminated Environments
Ecological restoration, or revitalization, is the process of returning contaminated land to a state that supports functioning and sustainable habitat epa.gov. Remediation of this compound-contaminated sites, particularly those near water sources, is crucial to prevent further environmental contamination tidjma.tn. Various techniques are employed for this purpose: for soil, methods include bioremediation (such as bioaugmentation, which has shown significant reductions in this compound levels), phytoremediation, and soil washing tidjma.tntidjma.tn. For contaminated water supplies, treatment technologies like activated carbon adsorption, oxidation, and advanced oxidation processes are utilized tidjma.tntidjma.tn.
Thorough site characterization is a fundamental first step to determine the extent of contamination and guide the selection of appropriate remediation and restoration strategies tidjma.tn. Restoration scenarios vary based on the degree of contamination, with monitoring focusing on both ecological recovery and risk reduction oup.com. Baseline monitoring is essential to characterize pre-restoration biotic and abiotic conditions, providing a benchmark for evaluating restoration success oup.com. Successful case studies include the transformation of former chemical manufacturing sites into thriving wetland, prairie, and woodland habitats through soil amendments and the planting of native species, demonstrating the potential for ecological recovery in this compound-affected areas epa.gov.
Q & A
Q. How should researchers ethically handle and present data on this compound’s fetal toxicity given its banned status?
- Ethical Guidelines : Adhere to the WHO’s chemical safety protocols for handling archived human samples. Use anonymized datasets and avoid sensationalized terminology (e.g., “lethal” vs. “LC50-derived mortality risk”). Collaborate with legal experts to navigate intellectual property barriers in accessing historical industry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
